(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
(2Z)-2-[(4-Methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a substituted indenone derivative featuring a conjugated system with a 4-methylphenyl and phenyl group at the 2- and 3-positions, respectively. The Z-configuration of the methylidene group is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. For instance, related compounds are synthesized via Claisen-Schmidt condensation, as seen in the preparation of pyrazole-indanone hybrids (e.g., ethanol/NaOH-mediated reactions) .
Properties
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O/c1-16-11-13-17(14-12-16)15-21-22(18-7-3-2-4-8-18)19-9-5-6-10-20(19)23(21)24/h2-15,22H,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMDBCEBICOKW-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, identified by the CAS number 337921-54-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.52 g/mol. Its structure features an indene core substituted with a methylphenyl group and a phenyl group, which may contribute to its biological activities.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell migration and invasion.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Inhibition of cell growth : The compound reduced cell viability in a dose-dependent manner.
- Induction of apoptosis : Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
In an experimental model of inflammation, administration of this compound resulted in:
- Reduction in edema : The compound significantly decreased paw swelling in treated animals compared to controls.
- Decreased inflammatory markers : Histological analysis showed reduced infiltration of inflammatory cells.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of cell cycle progression : The compound interferes with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) generation may contribute to its anticancer effects.
- Modulation of signaling pathways : It affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in MCF-7 cells | [Research Study] |
| Apoptosis Induction | Increased apoptotic cell population | [Research Study] |
| Anti-inflammatory | Reduction in paw swelling in animal models | [Inflammation Study] |
| Cytokine Modulation | Decreased TNF-alpha and IL-6 levels | [Inflammation Study] |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the methylidene group or indenone core, altering molecular weight, polarity, and bioactivity. Selected examples include:
Key Observations :
Comparison :
Crystallographic and Electronic Properties
Crystal structures of analogs reveal conformational trends:
Electronic Properties :
- DFT studies on the indole analog () revealed a HOMO-LUMO gap of 3.82 eV, indicating moderate reactivity. Electronegativity (χ = 3.34 eV) and global electrophilicity (ω = 1.43 eV) suggest nucleophilic character .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, and what reaction conditions ensure stereochemical control?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the indenone core via Friedel-Crafts acylation or aldol condensation.
- Step 2 : Introduce the 4-methylphenyl group via a Wittig or Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ketone. Ensure Z-configuration by using sterically hindered bases (e.g., LDA) and low-temperature conditions (−78°C) to minimize isomerization .
- Step 3 : Verify stereochemistry via NOESY NMR or X-ray crystallography (as demonstrated for analogous indenone derivatives in crystal structure studies) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and monitor conjugation effects (e.g., deshielding of carbonyl carbons at ~200 ppm).
- UV-Vis : Analyze π→π* transitions in the α,β-unsaturated ketone system (absorption ~300–400 nm) to assess electronic delocalization .
- X-ray Diffraction : Resolve stereochemical ambiguities and confirm the Z-configuration of the methylidene group .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylphenyl and phenyl substituents influence the compound’s reactivity in cycloaddition or nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The 4-methyl group increases steric hindrance, favoring reactions at the less hindered carbonyl site. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
- Electronic Effects : Electron-donating methyl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Monitor kinetics via stopped-flow spectroscopy under varying pH conditions .
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under ambient vs. inert conditions?
- Methodological Answer :
- Controlled Degradation Studies : Use HPLC-MS to track decomposition products under controlled humidity, temperature, and light exposure. Compare with accelerated stability testing (ICH Q1A guidelines).
- Matrix Effects : Account for organic degradation in experimental matrices (e.g., solvent polarity, trace metals) by replicating studies in rigorously purified solvents .
Q. How can researchers mitigate risks associated with the compound’s acute toxicity during in vitro biological assays?
- Methodological Answer :
- Safety Protocols : Follow SDS guidelines for handling Category 4 acute toxins: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations .
- Dose Optimization : Pre-screen cytotoxicity using MTT assays at low concentrations (1–10 µM) before full-scale biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
